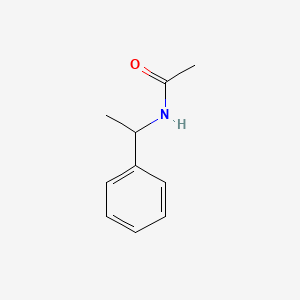

N-(1-Phenylethyl)acetamide

描述

Significance of N-(1-Phenylethyl)acetamide as a Chiral Chemical Entity in Advanced Synthesis and Pharmaceutical Applications

The primary significance of this compound lies in its chirality. smolecule.com The presence of a stereogenic center on the 1-phenylethyl moiety makes it a valuable chiral building block in asymmetric synthesis. smolecule.com This allows chemists to introduce a specific three-dimensional arrangement into a target molecule, a critical factor in pharmaceutical development where the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. smolecule.com

As a versatile intermediate, this compound provides a well-defined stereochemical platform for constructing enantiomerically pure compounds. smolecule.com Its precursor, 1-phenylethylamine (B125046) (α-PEA), is one of the most frequently used chiral auxiliaries and resolving agents in organic synthesis. semanticscholar.org The acetamide (B32628) derivative itself is employed in synthetic routes to produce bioactive molecules with precise stereochemical requirements, influencing their interaction with biological targets like enzymes and receptors. smolecule.com The ability to predictably control the stereochemical outcome of reactions using this compound has made it an important component in the synthesis of pharmaceuticals, including those with potential analgesic, anti-inflammatory, and anticancer properties. smolecule.comresearchgate.net

Overview of Key Research Trajectories in this compound Chemistry and Biological Studies

Research concerning this compound has progressed along two main trajectories: its chemical synthesis and the biological evaluation of its derivatives.

Chemical Synthesis: A significant area of research has focused on the efficient and stereoselective synthesis of its enantiomers. Key methods include:

Direct Amidation: This straightforward approach involves reacting the corresponding enantiomer of 1-phenylethylamine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). smolecule.comprepchem.com

Enzymatic Kinetic Resolution: This is a widely studied and effective method for separating racemic 1-phenylethylamine, the precursor amine. researchgate.netrsc.orgcsic.es Lipases, such as Lipase (B570770) B from Candida antarctica (CALB), are commonly used to selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted amine and the acylated product (this compound) with high enantiomeric purity. rsc.orgresearchgate.net

Dynamic Kinetic Resolution (DKR): This advanced method combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. Using catalysts like lipase B in conjunction with ruthenium or palladium complexes, DKR can theoretically convert an entire racemic mixture into a single desired enantiomer of the product, achieving high yields and enantiomeric excess. csic.es

Interactive Data Table: Synthesis Methods for this compound

| Synthesis Method | Key Reagents/Catalysts | Typical Outcome | Reference(s) |

|---|---|---|---|

| Direct Amidation | (R) or (S)-1-phenylethylamine, Acetyl chloride or Acetic anhydride | High yield and purity of the corresponding this compound enantiomer. | smolecule.comprepchem.com |

| Enzymatic Kinetic Resolution | Racemic 1-phenylethylamine, Lipase (e.g., Novozym 435), Acyl donor (e.g., ethyl acetate) | Separation of enantiomers, yielding one enantiomer as the acetamide and the other as the unreacted amine, often with high enantiomeric excess. | researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Racemic 1-phenylethylamine, Lipase B from Candida antarctica (CALB), Ruthenium or Palladium catalyst | High yield (e.g., 83%) and high enantiomeric excess (e.g., 98%) of a single enantiomer of the product. |

Biological Studies: The second major research trajectory involves synthesizing derivatives of this compound and evaluating their biological activities. The core structure is seen as a valuable scaffold for developing new therapeutic agents. researchgate.net Studies have indicated that this class of compounds possesses a range of potential biological effects:

Interactive Data Table: Investigated Biological Activities of this compound Derivatives

| Activity Type | Model/System Used | Observed Effects | Reference(s) |

|---|---|---|---|

| Anticancer | MCF-7 and SK-N-SH cancer cell lines | Inhibition of cell proliferation. | |

| Anti-inflammatory | Macrophage cell lines | Reduction of pro-inflammatory cytokines (e.g., TNF-α and IL-6). | |

| Analgesic | Animal pain models | Dose-dependent pain relief. | |

| Antimicrobial | Bacterial strains | Antimicrobial effects against various strains. | smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-14-6 | |

| Record name | Acetamide, N-(1-phenylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for N 1 Phenylethyl Acetamide and Its Derivatives

Enantioselective Synthesis Approaches

The production of single-enantiomer compounds is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. smolecule.com Enantioselective synthesis focuses on producing a specific stereoisomer of a chiral compound.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of a racemic mixture into a single enantiomer with a 100% yield. beilstein-journals.org This method combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgresearchgate.net The first reported DKR of an amine was for 1-phenylethylamine (B125046). acs.org

Enzymes, particularly lipases, are widely used in kinetic resolutions due to their high stereoselectivity. Lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, is a common choice for the enantioselective acylation of racemic 1-phenylethylamine. beilstein-journals.org In this process, the enzyme selectively acylates one enantiomer, leaving the other unreacted. diva-portal.org To overcome the 50% maximum yield of traditional kinetic resolution, DKR combines enzymatic acylation with a racemization catalyst. beilstein-journals.orgresearchgate.net

The choice of acyl donor is critical for the efficiency of the resolution. While isopropyl acetate (B1210297) has been used, alkyl methoxyacetates have been shown to allow for lower catalyst loadings to achieve high yield and enantiomeric excess (ee). beilstein-journals.org For instance, using methyl methoxyacetate (B1198184) as the acyl donor in the DKR of (±)-1-phenylethylamine with CALB and a ruthenium catalyst resulted in (R)-2-methoxy-N-(1-phenylethyl)acetamide in good yield and high ee. beilstein-journals.org However, uncatalyzed chemical acylation can be a side reaction at elevated temperatures with these types of acyl donors. beilstein-journals.org

A key component of DKR is the racemization catalyst that continuously converts the less reactive enantiomer into the more reactive one. researchgate.net For the DKR of primary amines like 1-phenylethylamine, transition metal complexes, particularly those based on ruthenium and palladium, are commonly employed. researchgate.net

Ruthenium complexes, such as Shvo-type catalysts, have been shown to be effective for the racemization of primary amines and are compatible with the conditions required for enzymatic resolution. nih.gov For example, the combination of a ruthenium catalyst and CALB has been successfully used for the DKR of (±)-1-phenylethylamine. beilstein-journals.org Palladium on charcoal has also been used as a racemization catalyst in conjunction with CALB. diva-portal.org The development of biohybrid catalysts, where palladium is supported on the same surface as the enzyme, creates a bifunctional catalyst with close proximity of the racemization and kinetic resolution sites, leading to efficient DKR. thieme-connect.de

Scaling up the DKR process from a laboratory to a multigram scale requires careful optimization of various reaction parameters. beilstein-journals.org Studies have focused on reducing catalyst loading to improve the cost-effectiveness of the synthesis. beilstein-journals.org

By using alkyl methoxyacetates as the acyl donor, the loading of the ruthenium catalyst and CALB could be significantly decreased while maintaining high yield and enantiomeric excess for the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide. beilstein-journals.org For example, on a 10 mmol scale using ethyl methoxyacetate, the product was obtained in 90% yield and 97% ee. beilstein-journals.org On a larger 45 mmol scale with methyl methoxyacetate, an 83% yield and 98% ee were achieved. beilstein-journals.org This demonstrates the viability of DKR for producing enantiomerically pure N-(1-phenylethyl)acetamide derivatives on a preparative scale. beilstein-journals.org

Table 1: Optimization of DKR for (R)-2-methoxy-N-(1-phenylethyl)acetamide Synthesis beilstein-journals.org

| Scale (mmol) | Acyl Donor | Catalyst Loading (Ru-catalyst) | Catalyst Loading (CALB) | Yield (%) | Enantiomeric Excess (ee, %) |

| 10 | Ethyl methoxyacetate | 1.25 mol % | 10 mg/mmol | 90 | 97 |

| 45 | Methyl methoxyacetate | 1.25 mol % | 10 mg/mmol | 83 | 98 |

Transition Metal Catalysis in Dynamic Kinetic Resolution

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched products from prochiral starting materials. diva-portal.orgnottingham.ac.uk In the context of this compound, this can involve the asymmetric hydrogenation of a prochiral enamide or the asymmetric addition of a nucleophile to an imine. nottingham.ac.uk Chiral phosphine (B1218219) ligands are often employed in transition metal-catalyzed asymmetric hydrogenation reactions. nottingham.ac.uk Another approach involves the catalytic asymmetric C-N bond formation, where a chiral catalyst directs the addition of an amine to a precursor, leading to the desired chiral amide.

Chemo-Enzymatic Synthetic Routes for Optically Active Isomers

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. mdpi.com These routes are particularly attractive for producing optically active isomers of compounds like this compound due to the commercial availability of immobilized enzymes. mdpi.com

One such strategy involves the one-pot combination of a chemical catalyst for racemization and an enzyme for enantioselective acylation, as seen in DKR. nih.gov Another chemo-enzymatic approach could involve the chemical synthesis of a prochiral ketone, followed by an enzymatic reductive amination to produce the chiral amine, which can then be acylated to form this compound. mdpi.com For example, a one-pot process combining the Wacker oxidation of styrene (B11656) to acetophenone (B1666503) (catalyzed by Pd/Cu) with a subsequent reductive amination using an enzyme can produce enantiopure (R)-1-phenylethylamine with high conversion and enantiomeric excess. mdpi.com These methods provide powerful tools for the synthesis of enantiomerically pure building blocks for the pharmaceutical and agrochemical industries. mdpi.com

Classical Chemical Synthesis Pathways

Classical synthesis methods for this compound remain fundamental in organic chemistry, offering reliable and well-established routes to this important compound and its derivatives.

Direct Amidation and Acylation Reactions of Phenylethylamine Derivatives

The most direct route to this compound involves the acylation of 1-phenylethylamine. smolecule.com This reaction is typically achieved by treating the amine with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. ontosight.aiprepchem.com The reaction is often conducted in a suitable solvent, such as chloroform (B151607) or tetrahydrofuran (B95107) (THF), and may include a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. smolecule.com For instance, adding acetic anhydride dropwise to a solution of (R)-(+)-1-phenylethylamine in chloroform under ice-cooling conditions yields the corresponding acetamide (B32628). prepchem.com Similarly, reacting (S)-1-phenylethan-1-amine with acetyl chloride in the presence of triethylamine is a common method. smolecule.com Yields for these direct acylation reactions are generally high, often in the range of 85-92%, with the product purity being greater than 95% after recrystallization.

Another approach to direct amidation involves the reaction of an alcohol with an amine. While this method can be challenging, certain catalysts can facilitate the transformation. For example, optically pure 1-phenylethylamine has been converted to its corresponding amide in 70% yield without racemization using specific catalytic systems.

Enzymatic methods also provide a pathway for direct acylation. Lipase-catalyzed acylation of racemic 1-phenylethylamine using ethyl acetate as the acyl donor is a notable example. scialert.net In particular, lipase B from Candida antarctica (Novozyme 435) has been shown to be effective in the enantioselective acetylation of racemic 1-phenylethylamine. researchgate.net

Table 1: Examples of Direct Amidation and Acylation Reactions

| Starting Amine | Acylating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (R)-(+)-1-Phenylethylamine | Acetic Anhydride | Chloroform, ice-cooling | (+)-N-(1-phenylethyl)acetamide | Not specified | prepchem.com |

| (S)-1-Phenylethan-1-amine | Acetyl Chloride | Triethylamine | (S)-N-(1-phenylethyl)acetamide | High | smolecule.com |

| Racemic 1-Phenylethylamine | Ethyl Acetate | Lipase (e.g., Candida antarctica) | (R)-N-(1-phenylethyl)acetamide | Up to 70% conversion | scialert.net |

Condensation Reactions in this compound Synthesis

Condensation reactions offer an alternative route to this compound and its derivatives. One such method involves the decarboxylative condensation of an N-alkyl hydroxylamine (B1172632) with an α-ketoacid. nih.gov For example, the reaction of N-hydroxy-(S)-1-phenylethylamine oxalate (B1200264) with phenylpyruvic acid in a polar solvent like N,N-dimethylformamide (DMF) with gentle heating produces N-[(1S)-1-phenylethyl]-benzeneacetamide in good yield (85-86%). nih.govorgsyn.org This method is notable for being free of external reagents or catalysts and for producing only volatile byproducts. nih.gov

Coupling agents are also employed to facilitate the condensation between a carboxylic acid and an amine. For instance, (R)-1-phenylethylamine can be reacted with phenoxyacetic acid derivatives in the presence of coupling agents like EDCI or DCC to form the corresponding amide.

Table 2: Condensation Reactions for this compound Synthesis

| Amine Component | Carboxylic Acid/Ketoacid Component | Coupling Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-hydroxy-(S)-1-phenylethylamine oxalate | Phenylpyruvic acid | DMF, 40 °C | N-[(1S)-1-phenylethyl]-benzeneacetamide | 85-86% | nih.govorgsyn.org |

Leuckart Synthetic Pathway in the Development of this compound Derivatives

The Leuckart reaction provides a pathway for the reductive amination of ketones to form amines, which can then be acylated to produce this compound derivatives. nih.govnih.gov This multi-step process typically begins with the reaction of a ketone, such as 1-(4-chlorophenyl)ethanone, with ammonium (B1175870) carbonate and formic acid to produce the corresponding amine, for example, 1-(4-chlorophenyl)ethanamine. nih.gov This amine is then reacted with a substituted phenoxyacetyl chloride to yield the final acetamide derivative. nih.govresearchgate.netnih.gov

This pathway has been utilized to synthesize a variety of this compound derivatives with different substituents on the phenyl ring. nih.govnih.gov For example, a series of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have been synthesized using this method. nih.gov The Leuckart reaction itself is a classic method for preparing amines from ketones and is distinguished by the use of formic acid or its derivatives as the reducing agent. scribd.com

Table 3: Synthesis of this compound Derivatives via the Leuckart Pathway

| Starting Ketone | Amine Intermediate | Acylating Agent | Final Product | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)ethanone | 1-(4-Chlorophenyl)ethanamine | 2-(Substituted phenoxy)acetyl chloride | N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide | nih.gov |

| 1-(p-Tolyl)ethanone | 1-(p-Tolyl)ethanamine | 2-(Substituted phenoxy)acetyl chloride | 2-(Substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide | nih.gov |

Emerging and Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

One-Pot Synthesis Approaches

One-pot synthesis offers a streamlined approach to producing this compound and its derivatives by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. smolecule.com One such method involves the use of methyltrifluoromethanesulfonate (MeOTf) as a catalyst for the direct nucleophilic substitution of alcohols with amides. acs.org For instance, 1-phenylethanol (B42297) can be reacted with benzamide (B126) in the presence of MeOTf in nitromethane (B149229) to produce N-(1-phenylethyl)benzamide. acs.org

Another one-pot approach involves the chemoenzymatic synthesis of derivatives like (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide. researchgate.net The Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid, can also be employed in a one-pot fashion. For example, the reaction of 1-phenylethanol with phenylacetonitrile (B145931) in the presence of aluminum hydrogen sulfate (B86663) as a heterogeneous catalyst yields 2-phenyl-N-(1-phenylethyl)acetamide. ias.ac.in

Table 4: One-Pot Synthesis of this compound Derivatives

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylethanol, Benzamide | MeOTf, Nitromethane | N-(1-Phenylethyl)benzamide | Not specified | acs.org |

High-Speed Ball Milling Techniques for Acylation

High-speed ball milling has emerged as a mechanochemical method for organic synthesis that is often faster, more efficient, and more environmentally friendly than traditional solvent-based methods. rsc.org This technique has been successfully applied to the acylation of amines. rsc.org The chemoselective acylation of primary aliphatic amines can be achieved in under ten minutes with high to excellent yields (65-94%) using vibration ball-milling, avoiding the need for undesirable solvents like DMF. rsc.org

Enzymatic reactions can also be performed under ball milling conditions. For example, the lipase-catalyzed acylation of primary amines has been demonstrated. researchgate.net Furthermore, Ir(III)-catalyzed C-H amidation using acyl azides has been achieved mechanochemically under solvent-free ball milling conditions, showcasing the potential of this technique for forming C-N bonds with high selectivity and at a fast rate. acs.org This method has been shown to be more efficient than solution-based reactions in certain cases. acs.org

Table 5: High-Speed Ball Milling in Acylation Reactions

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Chemoselective Acylation | Primary Aliphatic Amines, NHS esters | Vibration ball-milling, DMAP | Fast reaction times (<10 min), high yields (65-94%), solvent-free | rsc.org |

| Enzymatic Acylation | Primary Amines | Ball milling | Solvent-free, potential for enantioselectivity | researchgate.net |

Continuous Flow Reactor Applications in Chiral Amine and Amide Synthesis

The adoption of continuous flow chemistry has marked a significant advancement in the synthesis of chiral amines and amides, offering notable improvements over traditional batch processing. nih.gov Continuous flow systems provide enhanced control over reaction parameters, leading to higher selectivity, reduced reaction times, and increased productivity. nih.gov These systems are particularly advantageous for handling multiphase reactions, which are common in the synthesis of chiral compounds. rsc.org

The synthesis of chiral amines is of high importance due to their prevalence in pharmaceutical compounds. whiterose.ac.uk Continuous flow reactors are increasingly utilized to enhance the efficiency and safety of these synthetic routes. whiterose.ac.uk One of the key strategies employed in continuous flow is the use of immobilized catalysts, which facilitates catalyst separation and reuse, a significant challenge in batch processes. rsc.org Both chemical and biological catalysts have been successfully integrated into continuous flow systems for the enantioselective synthesis of chiral amines. whiterose.ac.uk

A notable application of continuous flow technology is in dynamic kinetic resolution (DKR), a powerful method for converting a racemate into a single enantiomer with a theoretical yield of 100%. researchgate.net For instance, the diastereomeric resolution of a model amine substrate coupled with racemization of the undesired diastereomer has been successfully achieved in a continuous flow process using an agitated tube reactor, which is capable of handling multiphase systems. researchgate.net

In the context of this compound and its derivatives, continuous flow methodologies have been specifically applied to achieve high enantioselectivity. A prime example is the enzymatic kinetic resolution of racemic 1-phenylethylamine. By utilizing an immobilized lipase in a continuous flow packed-bed reactor, the (R)-amide can be produced with high conversion and enantiomeric excess. rsc.org This process can be integrated with subsequent continuous work-up steps, including liquid-liquid extraction and crystallization, to isolate the final product. rsc.org

Research has demonstrated the continuous enantiomer-selective acylation of 1-phenylethanamine to produce (R)-N-(1-phenylethyl)acetamide. researchgate.net In one such study, an immobilized lipase was used in a magnetic fluidized bed reactor system. researchgate.net The system's performance was optimized by investigating the influence of various factors, including lipase concentration, substrate concentration, and flow rate. researchgate.net Under optimal conditions, a high conversion of 1-phenylethanamine was achieved with excellent enantiomeric excess of the (R)-N-(1-phenylethyl)acetamide product. researchgate.net

The development of novel reactor designs, such as magnetically stirred continuous stirred-tank reactors (CSTRs), has further expanded the capabilities of continuous flow synthesis, enabling the handling of solids, liquids, and gases in multi-phasic reactions. ukri.org These advancements are crucial for the industrial-scale production of chiral amines and amides, offering a pathway to more sustainable and cost-effective manufacturing processes. ukri.org

Research Findings in Continuous Flow Synthesis

| Product | Catalyst/Method | Reactor Type | Key Findings |

| (R)-N-(1-Phenylethyl)acetamide | Immobilized Lipase | Magnetic Fluidized Bed Reactor | Achieved 41.8% conversion of 1-phenylethanamine with an enantiomeric excess of >98.4% for the (R)-amide. researchgate.net |

| (R)-Amide | Solid Supported Candida antarctica Lipase | Heated Fixed-Bed Reactor | Resolution of (rac)-1-phenylethylamine resulted in 50% conversion and 96% enantiomeric excess (ee). rsc.org |

| Chiral Amine | Asymmetric Transfer Hydrogenation of in situ generated imine | Heated CSTR | Complete conversion with 94% ee was achieved with a 30-minute residence time. beilstein-journals.org |

| Chiral Amines | Enzymatic Kinetic Resolution with Immobilized Lipase | Packed Bed Reactor (PBR) | Maximum 50% conversion with high product ee was achieved in a 6-minute residence time. whiterose.ac.uk |

Stereochemical Investigations of N 1 Phenylethyl Acetamide Enantiomers

Enantiomeric Recognition and Resolution Methodologies

The separation and analysis of the enantiomers of N-(1-Phenylethyl)acetamide are crucial for both synthetic applications and biological studies. Various techniques have been developed to achieve this, ranging from classical resolution methods to modern chromatographic and spectroscopic approaches.

Chiral Resolution Techniques

Chiral resolution refers to any process by which a racemic mixture (a 1:1 mixture of two enantiomers) is separated into its individual enantiomeric components. For this compound, this is often achieved through methods like enzymatic kinetic resolution.

Enzymatic Kinetic Resolution: This technique utilizes enzymes that stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed for the resolution of racemic 1-phenylethylamine (B125046), the precursor to this compound. beilstein-journals.org In a typical process, the racemic amine is acetylated in the presence of the lipase. The enzyme preferentially catalyzes the acetylation of one enantiomer, for instance, the (R)-enantiomer, to form (R)-N-(1-phenylethyl)acetamide, while the (S)-1-phenylethylamine remains largely unreacted.

A more advanced approach is Dynamic Kinetic Resolution (DKR) , which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% for the desired enantiomerically pure product. beilstein-journals.org In the case of this compound synthesis, a ruthenium complex can be used as a racemization catalyst alongside CALB. beilstein-journals.org This chemoenzymatic DKR process has been shown to be effective for producing (R)-N-(1-phenylethyl)acetamide with high yield and enantiomeric excess. beilstein-journals.orgresearchgate.net Studies have also explored the use of palladium on barium sulphate (Pd/BaSO4) as a racemization catalyst in combination with CALB for the DKR of selenium-containing derivatives of 1-phenylethylamine. units.it

The choice of acyl donor in these enzymatic reactions can also influence the efficiency of the resolution. For example, alkyl methoxyacetates have been found to be more efficient acyl donors than isopropyl acetate (B1210297) in the DKR of (±)-1-phenylethylamine, allowing for lower catalyst loadings. beilstein-journals.org

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Once a resolution has been performed, it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the resulting product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. mdpi.com

CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation as they pass through the chromatography column. core.ac.uk For the analysis of this compound enantiomers and their precursors, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. mdpi.comchrom-china.com For instance, amylose-based columns have been used with a mobile phase of hexane (B92381) and isopropanol (B130326) to separate the enantiomers. The choice of mobile phase is also critical; for example, the addition of a basic additive like diethylamine (B46881) (DEA) can be necessary for the successful elution and separation of chiral amines. mdpi.com

An interesting phenomenon known as the self-disproportionation of enantiomers (SDE) has been observed during the chromatography of non-racemic this compound on even achiral stationary phases. mdpi.comresearchgate.netresearchgate.net This effect can lead to the enantiomeric enrichment of fractions, providing a potential method for purification. researchgate.netresearchgate.netresearchgate.net

The following table summarizes some chromatographic conditions used for the separation of this compound and related compounds:

| Compound | Chiral Stationary Phase | Mobile Phase | Application | Reference |

| This compound enantiomers | Amylose-based column | Hexane/Isopropanol | Enantiomeric purity assessment | |

| Chiral amines and amides | Cellulose-based CSPs (ODH® and LUX-3®) | Various, including n-hexane and c-hexane based eluents with basic additives | Monitoring lipase-catalyzed kinetic resolution | mdpi.com |

| Budesonide enantiomers | Amylose-tris-[(S)-1-phenylethyl carbamate] (Chiralpak AS-RH) | Acetonitrile/Water | Quantitative analysis in pharmaceuticals | chrom-china.com |

Determination of Absolute Configuration

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of each enantiomer is the final step in a complete stereochemical investigation. This can be accomplished through various methods, including X-ray crystallography and chiroptical spectroscopy.

X-ray Crystallography: This technique provides an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. mdpi.com The Flack parameter, derived from the diffraction data, is a key indicator of the correctness of the assigned absolute structure. mdpi.com

Chiroptical Methods: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov By comparing the experimentally measured spectra with those calculated using quantum mechanical methods, the absolute configuration can be assigned. nih.gov Optical Rotation, the measurement of the rotation of plane-polarized light, is a more classical chiroptical method. The (R)-enantiomer of this compound, for example, has a reported specific rotation of [α]D20 = +129.5 (c 1.00, CHCl3).

In some cases, the absolute configuration of a derivative can be related back to the parent compound through chemical correlation. For instance, enantiomerically pure organoselenium amides derived from 1-phenylethylamine have been converted to this compound to determine their absolute configuration by comparison with authentic samples. units.it

Impact of Stereochemical Configuration on Reaction Pathways and Efficiency

The stereochemistry of this compound and its derivatives can significantly influence the course and outcome of chemical reactions. This is particularly evident in asymmetric synthesis, where a chiral molecule is used to control the stereochemical outcome of a reaction.

This compound can act as a chiral auxiliary, a molecule that is temporarily incorporated into a reactant to direct the stereoselectivity of a subsequent reaction. smolecule.com Its well-defined stereochemistry creates a chiral environment that can favor the formation of one stereoisomer over another. smolecule.com For example, chiral N-(1-phenylethyl)-substituted amides have been used in tandem nucleophilic epoxide ring-opening/Brook rearrangement/radical oxygenation reactions, where the stereochemistry of the starting material influences the diastereoselectivity of the product formation. beilstein-journals.org Specifically, reactions involving (S)-propylene oxide proceeded with moderate diastereoselectivity, while those with (R)-propylene oxide showed good diastereoselectivity. beilstein-journals.org

The precursor, 1-phenylethylamine, is also widely used as a chiral building block in the synthesis of biologically active compounds. mdpi.com Its use as a chiral auxiliary has been demonstrated in various reactions, including diastereoselective cyclizations to form heterocyclic compounds like piperidin-2-ones and lactams. mdpi.com The stereochemistry of the 1-phenylethyl group directs the formation of specific stereoisomers of the heterocyclic products.

The following table provides examples of how the stereochemistry of this compound and its precursors influences reaction outcomes:

| Reaction Type | Chiral Moiety | Observation | Reference |

| Tandem Epoxide Ring-Opening/Brook Rearrangement/Radical Oxygenation | Chiral N-(1-phenylethyl)-substituted amides | Diastereoselectivity of the product is dependent on the stereochemistry of the starting epoxide. | beilstein-journals.org |

| Diastereoselective Cyclization | 1-Phenylethylamine (precursor) | Used as a chiral auxiliary to synthesize chiral heterocyclic compounds with expected biological activities. | mdpi.com |

| Acetate Aldol Reaction | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Used in the synthesis of enantiopure (S)-fluoxetine. | mdpi.com |

Stereochemical Effects on Biological Activity Profiles

It is a well-established principle in pharmacology that the enantiomers of a chiral drug can exhibit significantly different biological activities. smolecule.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the two enantiomers of a chiral molecule.

While this compound itself is primarily a synthetic intermediate, studies on its derivatives have highlighted the importance of stereochemistry for biological activity. For instance, it has been noted that different enantiomers of a drug can have vastly different biological activities. smolecule.com The ability to synthesize enantiomerically pure compounds using this compound as a chiral building block is therefore crucial for the development of effective and safe pharmaceuticals. smolecule.com

Research on related compounds has shown that stereochemistry can affect various biological properties:

Antimicrobial and Anti-inflammatory Activity: Studies on derivatives have shown that the biological activity can be influenced by the substituents on the phenyl ring. nih.gov For example, the introduction of nitro groups at the para position of phenoxy substituents in this compound analogs has been shown to increase anti-inflammatory potency.

Analgesic Effects: The compound and its derivatives have been investigated for potential pain management therapies. smolecule.com

Anticancer Potential: Derivatives of this compound have demonstrated the ability to inhibit the proliferation of cancer cell lines and may play a role in overcoming multidrug resistance.

Metabolic Stability: The stereochemical configuration can also impact the metabolic stability of a compound. For example, the (R)-configuration of some this compound derivatives has been shown to improve metabolic stability in hepatic microsome assays compared to the (S)-enantiomers.

The following table summarizes the observed stereochemical effects on the biological activity of this compound derivatives:

| Biological Activity | Observation | Reference |

| General Biological Activity | Different enantiomers of a drug can exhibit vastly different biological activities. | smolecule.com |

| Anti-inflammatory Potency | Nitro groups at the para position of phenoxy substituents in this compound analogs increase anti-inflammatory potency. | |

| Metabolic Stability | The (R)-configuration of certain derivatives improves metabolic stability compared to the (S)-enantiomers. | |

| Anticancer Activity | Derivatives have shown potent inhibition against multidrug-resistant cancer cell lines. |

Derivatization Strategies and Structure Activity Relationship Sar Studies of N 1 Phenylethyl Acetamide

Rational Design of N-(1-Phenylethyl)acetamide Derivatives

The core structure of this compound presents several sites for chemical modification, including the phenyl ring, the acetamide (B32628) linker, and the potential for adding new ring systems. Each of these modifications has been shown to have a profound impact on the molecule's interaction with biological targets.

The substitution pattern on the phenyl ring of this compound derivatives plays a crucial role in modulating their biological effects. The electronic and steric properties of these substituents can significantly alter the compound's activity.

Research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has shown that the introduction of specific functional groups leads to distinct pharmacological profiles. innovareacademics.ininnovareacademics.in Halogen-containing derivatives, for instance, have demonstrated enhanced anti-inflammatory and anticancer activities. researchgate.netinnovareacademics.innih.gov Specifically, compounds bearing a chloro group on the phenyl ring have shown favorable activity. researchgate.net

Derivatives with a nitro group have been found to exhibit a combination of good anticancer, anti-inflammatory, and analgesic properties. innovareacademics.ininnovareacademics.innih.gov In one study, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was highlighted for its potent anticancer, anti-inflammatory, and analgesic effects. researchgate.netnih.govnih.gov The presence of bromo and nitro groups at the para-position of the phenoxy nucleus was found to be beneficial for cytotoxic and anti-inflammatory activities. nih.gov

Conversely, the introduction of a methoxy (B1213986) group has been associated with different outcomes. While some studies on related phenoxy amide derivatives suggest that electron-releasing groups like methoxy can lead to promising hypoglycemic activity, other research indicates that methoxy substituents on the benzoyl ring of similar compounds may only show good antioxidant activity in specific assays. innovareacademics.ininnovareacademics.in The presence of tert-butyl and methoxy groups did not appear to contribute significantly to cytotoxic potency in one series of derivatives. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on the Activity of 2-Phenoxy-N-(1-phenylethyl)acetamide Derivatives

| Substituent on Phenoxy Ring | Substituent on Phenylethyl Ring | Observed Activity | Reference |

|---|---|---|---|

| Halogen (e.g., Chloro, Bromo) | 4-Chloro | Enhanced anticancer and anti-inflammatory activity | researchgate.netnih.gov |

| 4-Nitro | 4-Chloro | Potent anticancer, anti-inflammatory, and analgesic activity | researchgate.netnih.govnih.gov |

| 4-Bromo, 4-Nitro | 4-Bromo | Significant cytotoxic, anti-inflammatory, and analgesic activity | nih.gov |

| 4-Methoxy | 4-Chloro | Varied/moderate activity | researchgate.net |

| 4-tert-Butyl | 4-Chloro | Did not significantly contribute to cytotoxic potency | researchgate.net |

Alterations to the acetamide portion of the this compound scaffold can significantly influence the compound's biological profile. The acetamide group itself is recognized as a crucial functional group for the biological activities of many compounds. researchgate.net Modifications can include changing the length of the alkyl chain, introducing different functional groups, or replacing the acetyl group with other acyl moieties.

In the context of fentanyl analogues, which share the N-phenylethyl structural element, the replacement of the propionamide (B166681) group (a related acylamide) with other acyl groups is a common strategy for modifying activity. wikipedia.org For this compound derivatives, studies have explored linking various groups through the acetamide nitrogen. For example, the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives highlights how modifications tethered to the acetamide core are central to creating new chemical entities with potential therapeutic applications. nih.gov

Furthermore, research on related structures indicates that the nature of the group attached to the acetamide nitrogen is critical. In one study on biaryl derivatives, modifying the linker between moieties and altering the acetamide portion led to the discovery of a potent and selective inhibitor. researchgate.net Specifically, replacing a phenoxybenzyloxy group with an N-2-(pyridin-2-ylethyl)acetamide derivative resulted in a compound with highly potent and selective inhibition, along with an improved pharmacokinetic profile. researchgate.net This underscores the importance of the acetamide moiety as a key site for synthetic modification to optimize biological and pharmacological properties.

Integrating heterocyclic rings into the this compound framework is a widely used strategy to explore new chemical space and enhance biological activity. Heterocycles can introduce new binding interactions, alter solubility, and modify metabolic stability.

Triazole: The 1,2,4-triazole (B32235) ring has been successfully incorporated into N-phenylacetamide derivatives to create potent antimicrobial and enzyme-inhibiting agents. frontiersin.org SAR studies of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides revealed that substituents on the N-phenylacetamide aryl ring were crucial for activity. frontiersin.org For example, a derivative with a 4-chlorophenyl ring showed superior serine protease inhibitory activity. frontiersin.org In another series, 1,2,4-triazol-3-ylthio-N-phenyl acetamide derivatives were designed as tyrosinase inhibitors, with some compounds showing significantly stronger inhibition than the standard, kojic acid. mdpi.com

Indole (B1671886): Indole-containing acetamide derivatives have been investigated for various therapeutic purposes, including as antiviral agents. nih.govasm.org A structure-activity relationship (SAR) study of 1,3,4-oxadiazole (B1194373) derivatives containing both indole and acetamide moieties identified compounds with potent inhibitory effects on HIV-1 infectivity. nih.govasm.org The indole ring is a versatile pharmacophore that can mimic protein structures, making it a valuable component in drug design. sci-hub.se

Morpholine (B109124): The morpholine ring has been incorporated into related heterocyclic structures to explore anticancer potential. For instance, in the synthesis of 1,3,5-triazine (B166579) derivatives, 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine was used as a key intermediate, highlighting the utility of the morpholine moiety in building complex, biologically active molecules. researchgate.net

Table 2: Examples of Heterocyclic Ring Incorporation in Acetamide Derivatives

| Heterocycle | Core Structure | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | Theophylline-1,2,4-triazole-S-linked N-phenyl acetamide | Serine Protease Inhibition | A 4-chlorophenyl ring on the acetamide moiety enhanced inhibitory activity. | frontiersin.org |

| Indole | 5-Indole-1,3,4-oxadiazol-2-thiol acetamide | HIV-1 Tat-mediated transcription inhibition | The combined indole and acetamide moieties were crucial for potent antiviral effects. | nih.govasm.org |

| Morpholine | 1,3,5-Triazine | Anticancer | Used as a key building block in the synthesis of potential anticancer agents. | researchgate.net |

Modification of the Acetamide Moiety

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively detailed in the provided context, the principles of SAR, which form the foundation of QSAR, are evident in the research.

SAR studies on derivatives have systematically explored how substitutions impact activity, which is a qualitative precursor to QSAR. researchgate.netnih.gov For example, investigations have revealed that the presence of halogens on the aromatic ring favors anticancer and anti-inflammatory activity, while nitro groups also contribute positively to a range of biological effects. researchgate.netnih.govnih.gov The finding that electron-donating and electron-withdrawing groups on the aryl ring of related N-phenylacetamide hybrids can increase inhibitory potential compared to an unsubstituted ring is a classic SAR observation that could be quantified in a QSAR model. frontiersin.org

The development of such models relies on correlating physicochemical descriptors (like hydrophobicity, electronic properties, and steric parameters) of the molecules with their measured biological activity. For instance, the observation that the position of methyl substituents on the phenyl ring of triazole-acetamide derivatives influences potency suggests that steric parameters are important for binding, a factor that would be significant in a QSAR analysis. nih.gov

Conformational Flexibility and its Influence on Ligand-Target Interactions

The three-dimensional shape and conformational flexibility of this compound derivatives are critical determinants of their biological activity. nih.gov The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is essential for effective interaction. nih.gov

In structurally related fentanyl analogues, the conformation of the N-phenethyl group has been shown to be a critical factor in receptor binding. Docking studies revealed that this group can adopt different orientations within the receptor, projecting toward different transmembrane helices depending on other substitutions in the molecule. The most potent derivatives were found to adopt an extended conformation, suggesting that binding affinity is dependent on the conformational preferences of the ligands. This highlights that even for flexible molecules, preferred conformations play a major role in ligand-target interactions, a principle that directly applies to the this compound scaffold.

Biological Activities and Mechanisms of Action of N 1 Phenylethyl Acetamide and Its Analogs

Anti-Inflammatory Properties and Underlying Molecular Pathways

The anti-inflammatory effects of N-(1-Phenylethyl)acetamide derivatives are a cornerstone of their pharmacological profile. Studies have shown that specific structural modifications, such as the introduction of phenoxy groups, can significantly enhance this activity. innovareacademics.ininnovareacademics.inresearchgate.netnih.govnih.gov Halogen-containing phenoxy derivatives, in particular, have been noted for their increased anti-inflammatory function. innovareacademics.ininnovareacademics.in

A key mechanism behind the anti-inflammatory action of this compound and its analogs is their ability to suppress the production of pro-inflammatory cytokines. These signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are crucial mediators of the inflammatory response. semanticscholar.orgnih.gov In vitro studies have demonstrated that this compound can reduce the levels of TNF-α and IL-6 in activated macrophage cells. This inhibitory action helps to downregulate the inflammatory cascade, suggesting a potential role for these compounds in managing inflammatory conditions. researchgate.net Further research into related heterocyclic compounds has shown that specific derivatives can effectively inhibit both TNF-α and IL-6 production, highlighting this as a critical molecular target for this class of molecules. mdpi.com

The cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key players in inflammation and pain. The therapeutic anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of the COX-2 isoform, which is induced by inflammatory stimuli. Research into 2-(substituted phenoxy)acetamide derivatives has been driven by the goal of developing drugs with dual COX-2 inhibition and antiproliferative capabilities. nih.gov Analogs of this compound, particularly those with halogen-containing phenoxy groups, have been found to enhance COX-2 inhibition. This selective inhibition of COX-2 is a desirable trait, as it is associated with anti-inflammatory effects while potentially minimizing the side effects linked to the inhibition of the COX-1 isoform. The development of acetamide (B32628) derivatives as selective COX-II inhibitors is an active area of research, with various heterocyclic compounds showing promise. archivepp.com

Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6)

Analgesic Effects and Central Nervous System Interactions

Derivatives of this compound have consistently demonstrated notable analgesic properties in various preclinical models. nih.govnih.gov Studies on 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs revealed that derivatives bearing a nitro group exhibited significant analgesic activities. innovareacademics.ininnovareacademics.in In animal models, the parent compound has shown a dose-dependent reduction in pain responses.

Beyond peripheral pain relief, certain analogs interact with the central nervous system (CNS). For instance, phenoxy ester derivatives incorporating an N-methylpropane ring have been found to exhibit nootropic properties, suggesting cognitive-enhancing effects. innovareacademics.in This indicates that these compounds can cross the blood-brain barrier and modulate CNS pathways. Further studies have identified that triazole-linked analogs of this compound also exhibit CNS activity in rodent models, reinforcing the potential of this chemical scaffold to produce centrally-acting therapeutic agents.

Anticancer Potential and Antineoplastic Mechanisms

The anticancer activity of the this compound scaffold is a significant area of investigation, with research demonstrating effects on cancer cell growth and survival through multiple mechanisms. innovareacademics.innih.gov Derivatives featuring halogen substitutions on the aromatic ring have been shown to favor anticancer activity. innovareacademics.inresearchgate.netnih.gov

This compound and its analogs have been shown to inhibit the proliferation of various cancer cell lines. Research on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has confirmed their cytotoxic effects against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. innovareacademics.ininnovareacademics.inresearchgate.net A particularly potent analog, (E)-3(6-bromopyridin-2-yl)-2-cyano-N-((S)-1-phenylethyl)acrylamide), known as WP1066, has been identified as a powerful inhibitor of Janus-activated kinase 2 (JAK2). aacrjournals.orgnih.gov By inhibiting the phosphorylation and promoting the degradation of JAK2, WP1066 effectively blocks its downstream signaling through the STAT (Signal Transducer and Activator of Transcription) and phosphoinositide-3-kinase (PI3K) pathways, leading to cell cycle arrest and inhibition of proliferation in acute myelogenous leukemia (AML) cells. aacrjournals.orgnih.gov

The tables below present the cytotoxic activity (IC₅₀ values) of various this compound analogs against different cancer cell lines.

Table 1: Cytotoxic Activity of Quinolinvinyl-Phenoxy-1,2,3-Triazole-Acetamide Hybrids Data sourced from a study on newly synthesized quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) | Citation |

| 9f | (E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | MCF-7 | 16.84 | nih.gov |

| 9f | (E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | MDA-MB-231 | 21.78 | nih.gov |

| 9c | (E)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide | MCF-7 | >50 | nih.gov |

| 9n | (E)-N-(4-chlorophenyl)-2-(4-((2-methoxy-4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | MCF-7 | 30.55 | nih.gov |

Table 2: Cytotoxic Activity of Azo-Based Sulfonamides Data sourced from a study evaluating new azo-based sulfonamides against the MCF-7 human breast cancer cell line.

| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) | Citation |

| 8a | 4-((4-((2-chlorophenyl)diazenyl)phenyl)sulfonamido)-N-(pyridin-2-yl)benzamide | MCF-7 | 0.48 | chemmethod.com |

| 8b | 4-((4-((3-chlorophenyl)diazenyl)phenyl)sulfonamido)-N-(pyridin-2-yl)benzamide | MCF-7 | 2.81 | chemmethod.com |

| 8h | 4-((4-((3-nitrophenyl)diazenyl)phenyl)sulfonamido)-N-(pyridin-2-yl)benzamide | MCF-7 | 0.18 | chemmethod.com |

| 8i | 4-((4-((4-nitrophenyl)diazenyl)phenyl)sulfonamido)-N-(pyridin-2-yl)benzamide | MCF-7 | 0.19 | chemmethod.com |

| Doxorubicin | (Standard Drug) | MCF-7 | 3.42 | chemmethod.com |

In addition to halting proliferation, this compound analogs can actively induce programmed cell death, or apoptosis, in cancer cells. The mechanism often involves the activation of the caspase cascade, a family of proteases that execute cell death. mdpi.combdvets.orgresearchgate.net The potent JAK2 inhibitor, WP1066, was found to induce caspase-dependent apoptosis in AML cell lines. aacrjournals.orgnih.gov Its mechanism involves the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases whose cleavage is a hallmark of apoptosis. aacrjournals.orgnih.gov Similarly, studies on quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids found that the most potent compound induced significant apoptosis, which was accompanied by the over-activation of caspase-3. nih.gov This demonstrates that a key antineoplastic mechanism for this compound class is the direct engagement and activation of the cell's intrinsic apoptotic machinery.

Regulation of Cell Cycle

Research into the biological activities of this compound and its analogs has revealed their potential to modulate the cell cycle, a key process in cancer proliferation. While direct studies on this compound are limited, investigations into its derivatives have provided significant insights. The mechanism of action often involves the induction of apoptosis and the halting of the cell cycle at specific phases.

Derivatives of this compound have been shown to possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies on phenoxy acetamide derivatives indicate that the presence of certain substituents on the phenyl ring can significantly enhance their anticancer efficacy. smolecule.com These compounds can trigger apoptosis, the process of programmed cell death, which is a critical mechanism for eliminating cancerous cells.

One study on novel acrylate-based derivatives, which can be considered analogs, demonstrated that these compounds can arrest cancer cells in the G2/M stage of the cell cycle. mdpi.com This arrest is often a precursor to apoptosis. The ability to halt cell division at this stage is a characteristic of many effective chemotherapy agents.

Furthermore, research on thiourea (B124793) derivatives, which share some structural similarities, has shown that they can cause a significant portion of treated cancer cells to accumulate in the S phase of the cell cycle. derpharmachemica.com This indicates an interruption of DNA synthesis, ultimately leading to the initiation of apoptosis and preventing the proliferation of cancer cells. derpharmachemica.com While not direct analogs, these findings suggest that the acetamide scaffold is a promising area for the development of new anticancer agents that act by regulating the cell cycle.

Strategies for Overcoming Multidrug Resistance in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. vulcanchem.com One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cells, reducing their intracellular concentration and effectiveness. biosynth.com

Derivatives of this compound have emerged as promising agents to overcome P-gp-mediated MDR. Studies on phenoxy-N-phenylacetamide derivatives, which are structurally related to this compound, have shown their ability to inhibit P-gp. smolecule.com By blocking these efflux pumps, these compounds can restore the sensitivity of resistant cancer cells to conventional anticancer drugs.

For example, a series of phenoxy-N-phenylacetamide derivatives were tested for their ability to inhibit P-gp in a P-gp-overexpressing breast cancer cell line (MCF-7/ADR). Some of these compounds exhibited moderate to potent reversal activity, with one derivative showing a threefold increased inhibition compared to verapamil, a known P-gp inhibitor. This suggests that the this compound scaffold could be a valuable starting point for the design of new MDR reversal agents.

The following table summarizes the activity of a representative phenoxy-N-phenylacetamide derivative in overcoming multidrug resistance.

| Compound | Cell Line | Reversal Activity | Reference |

| Phenoxy-N-phenylacetamide derivative | MCF-7/ADR | 3-fold greater than verapamil |

Antimicrobial Activities Against Pathogenic Strains

The acetamide moiety is a core structure in many synthetic pharmaceuticals with a broad spectrum of biological activities, including antimicrobial properties. japsonline.com While research on the antimicrobial effects of this compound itself is not extensive, studies on its analogs and related compounds have demonstrated their potential against various pathogenic strains.

A study investigating the secondary metabolites from rice-associated rhizobacteria identified N-(2-phenylethyl)acetamide, a close structural isomer, and found that extracts containing this compound showed moderate activity against Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalis, and Staphylococcus aureus. mdpi.com

Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, a series of Schiff bases of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, an analog, were tested against several human pathogenic bacteria. mdpi.com One derivative with a 4-nitrophenyl substituent showed notable antibacterial activity against Staphylococcus epidermidis. mdpi.com

Another study on N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues found that these compounds possessed greater antibacterial activity than antifungal activity, with more pronounced effects against gram-negative bacteria compared to gram-positive bacteria. japsonline.com The presence of a chlorine atom on the aromatic ring was shown to be important for enhancing the biological activity. japsonline.com

These findings suggest that the this compound structure is a promising scaffold for the development of new antimicrobial agents.

Neuroprotective Effects in Preclinical Models

Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits, making them potential candidates for the treatment of neurodegenerative diseases. smolecule.com While direct preclinical evidence for this compound is limited, research on structurally similar compounds provides compelling evidence for this potential application.

One such study focused on 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), a compound with a similar acetamide core. nih.gov In preclinical models, FPL 13950 demonstrated significant neuroprotective actions in both hypoxia and global ischemia models in rodents and dogs. nih.gov Pretreatment with this compound extended the survival time of rodents exposed to hypoxia. nih.gov Furthermore, when administered after global ischemia, it protected vulnerable CA1 hippocampal neurons from ischemic damage. nih.gov

The neuroprotective effects of FPL 13950 are thought to be related to its activity as an uncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, though its potency in this regard is considered weak. nih.gov

Other research on dual-acting small molecules has also highlighted the neuroprotective potential of compounds incorporating an acetamide moiety. For example, a hybrid compound that acts as a cannabinoid receptor 2 agonist and a butyrylcholinesterase inhibitor showed neuroprotection in a mouse model of Alzheimer's disease. acs.org While structurally more complex, these findings support the potential of the acetamide scaffold in the design of neuroprotective agents.

Enzyme Modulation and Inhibition Profiles

This compound and its analogs have been shown to modulate the activity of various enzymes, which is a key aspect of their biological effects. ontosight.ai This modulation can influence metabolic pathways related to inflammation and other disease processes.

A notable example is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A derivative, 2-chloro-N-(1-phenylethyl)acetamide, has been studied for its potential as an anti-inflammatory agent and was found to inhibit both COX-1 and COX-2 enzymes. The inhibitory concentrations (IC50) for this compound are detailed in the table below.

| Enzyme | Inhibition Type | IC50 (μM) | Reference |

| COX-1 | Competitive | 12.5 | |

| COX-2 | Competitive | 8.3 |

Another derivative, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide, has also been noted for its enzyme inhibition profiles. vulcanchem.com

Furthermore, a more complex analog, N-((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2-(4-nitrophenylamino)acetamide, has been shown to have inhibitory activity against Cytochrome P450 2D6, an important enzyme in drug metabolism. bindingdb.org

These findings indicate that the this compound scaffold can be modified to create potent and selective enzyme inhibitors for various therapeutic targets.

Receptor Interaction Studies and Ligand Binding Affinities (e.g., Opioid Receptors)

This compound and its analogs have been investigated for their interactions with various receptors, with a particular focus on opioid receptors. These studies are crucial for understanding their potential as analgesic and neuroactive agents.

Derivatives of this compound have shown promising binding affinities to opioid receptors. For example, the incorporation of a triazole ring to create 2-(4-phenyl-1H-triazol-1-yl)-N-(1-phenylethyl)acetamide resulted in improved binding to opioid receptors, with a reported Ki of 12 nM. Molecular docking studies of another analog, 2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide, suggest potential binding modes with µ-opioid receptors. vulcanchem.com

More complex derivatives have been synthesized and evaluated, providing specific binding data. One such compound, N-((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2-(4-nitrophenylamino)acetamide, demonstrated high affinity for the kappa-type opioid receptor. bindingdb.org The binding affinity (Ki) and functional activity (EC50) for this compound are presented in the table below.

| Receptor | Affinity/Activity | Value (nM) | Assay Description | Reference |

| Kappa-type opioid receptor (Human) | Ki | 0.210 | Binding affinity to kappa opioid receptor | bindingdb.org |

| Kappa-type opioid receptor (Human) | EC50 | 0.230 | Agonist activity at kappa opioid receptor in a [35S]GTP-gamma-S functional assay | bindingdb.org |

Studies on N-substituted morphinan (B1239233) derivatives, which can be considered structural analogs in the context of opioid receptor interaction, have shown that the N-phenethyl group, a key feature of this compound, can significantly enhance binding affinity at the µ-opioid receptor. plos.org For example, an N-phenethyl substituted oxymorphone analog exhibited nearly twofold higher affinity at the µ-opioid receptor compared to the parent molecule. plos.org These findings underscore the importance of the N-phenethyl moiety for potent opioid receptor interactions.

Computational and Theoretical Research on N 1 Phenylethyl Acetamide

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. These methods are crucial in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanisms of action.

Computational studies have been utilized to predict the binding orientation and interaction of N-(1-Phenylethyl)acetamide derivatives within the active sites of various protein targets.

In a broad screening study, a derivative, 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), was docked against a panel of ten different protein receptors to identify potential biological targets. The docking calculations aimed to find the most stable binding pose, which is determined by factors such as hydrogen bonding, hydrophobic interactions, and electrostatic forces.

A more specific investigation focused on the interaction of another derivative, 2-(2,3-dihydroindol-1-yl)-N-(1-phenylethyl) acetamide (B32628), with the AKT1 protein, a key enzyme in cellular signaling pathways implicated in diseases like cancer and Alzheimer's. The simulation predicted that the compound binds within the protein's active site, forming crucial interactions with specific amino acid residues, namely Arginine 144 (Arg 144) and Aspartic acid 170 (Asp 170). Such detailed predictions of binding modes are vital for the rational design of more potent and selective inhibitors.

Binding affinity, often expressed as a binding energy value (in kcal/mol), quantifies the strength of the interaction between a ligand and its protein target. Lower binding energy values typically indicate a more stable and potent interaction.

Molecular docking studies have calculated the binding affinities for derivatives of this compound with various proteins. For 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), molecular docking calculations against multiple receptors resulted in a minimal binding energy of -7.5 kcal/mol. In a separate study, the docking of 2-(2,3-dihydroindol-1-yl)-N-(1-phenylethyl) acetamide into the active site of the AKT1 protein yielded a substantial binding affinity of -7.4 kcal/mol. These values suggest a strong and stable interaction with the respective target proteins.

Prediction of Ligand-Protein Binding Modes

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), DFT calculations have been performed using the B3LYP functional with the 6-311++G(d,p) basis set to analyze its molecular geometry and electronic characteristics.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. For the derivative 2-cyano-N-(1-phenylethyl)acetamide, HOMO-LUMO studies were conducted to elucidate its electronic properties and charge transfer characteristics.

DFT calculations can also shed light on intramolecular charge transfer. Analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are used for this purpose. MEP maps visualize the electron density around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactions. NBO analysis examines the interactions between filled and vacant orbitals, quantifying the charge transfer that leads to molecular stabilization. For 2-cyano-N-(1-phenylethyl)acetamide, these computational tools were used to study the charge transfer occurring between different atoms within the molecule.

Dipole Moment Determinations

Conformational Analysis using Empirical Force-Field Calculations and Molecular Dynamics Simulations

Conformational analysis of this compound is fundamental to understanding its three-dimensional structure and flexibility, which are key determinants of its interactions with other molecules. While comprehensive studies focusing solely on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to closely related compounds. These approaches typically involve a combination of empirical force-field calculations and molecular dynamics (MD) simulations.

Empirical force fields, such as Amber*, are commonly used to perform initial conformational searches on the potential energy surface of a molecule. This process identifies a set of low-energy structures. For a molecule like this compound, the key degrees of freedom for conformational diversity include the rotation around the C-N amide bond and the bonds connecting the ethylacetamide moiety to the phenyl group. The resulting low-energy conformers are then subjected to more rigorous quantum mechanical calculations for geometry optimization and frequency analysis.

Molecular dynamics simulations provide a dynamic picture of the molecule's conformational landscape over time. In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and Newton's equations of motion are solved for each atom. This allows for the observation of conformational transitions and the population of different energy minima at a given temperature. For this compound, MD simulations can reveal the preferred orientations of the phenyl ring relative to the acetamide group and the dynamics of the amide bond rotation.

In studies of similar chiral amides, conformational analysis has been crucial. For instance, research on capped dipeptides with a chiral (S)-α-methyl benzyl (B1604629) amide terminus—structurally analogous to this compound—employed the Amber* force field for an initial conformational search. The 100 lowest energy structures were then optimized using Density Functional Theory (DFT) calculations. acs.org This hybrid approach ensures a thorough exploration of the conformational space while achieving high accuracy for the most stable conformers.

The following table illustrates the kind of data that can be generated from such computational studies, based on findings for analogous compounds.

| Computational Method | Parameter Studied | Typical Findings for Analogous Amides |

| Empirical Force-Field (e.g., Amber*) | Low-energy conformers | Identification of multiple stable conformers within a specified energy window (e.g., < 50 kJ/mol from the global minimum) acs.org |

| Density Functional Theory (DFT) | Optimized geometries, Dihedral angles | Calculation of key dihedral angles defining the backbone and side-chain orientation; for example, Ramachandran-like angles in peptide analogues acs.org |

| Molecular Dynamics (MD) Simulations | Conformational stability, Root Mean Square Deviation (RMSD) | Assessment of the stability of different conformers over time; RMSD values typically indicate the degree of structural fluctuation. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction energies with a target | Calculation of binding energies and identification of key interacting residues in a protein binding site or with a chiral selector. |

Correlation of Theoretical Predictions with Experimental Biological Data

A primary goal of computational studies is to build models that can predict and explain experimental observations. For this compound, a significant area of research where this correlation is evident is in chiral recognition. The enantiomers of this compound, (R) and (S), often exhibit different biological activities and interactions with other chiral molecules. Computational models have been successfully used to explain the basis of this enantioselectivity.

One study investigated the chiral recognition of this compound enantiomers using a stereodynamic vanadium probe and Electronic Circular Dichroism (ECD) spectroscopy. cas.cz In the presence of the chiral amide, the otherwise ECD-silent vanadium complex forms diastereomeric complexes that produce a strong ECD signal. DFT calculations were used to model the structure of the supramolecular complex formed between the vanadium probe and (S)-N-(1-phenylethyl)acetamide. The calculated Raman and Raman Optical Activity (ROA) spectra showed good agreement with the experimental data, confirming the structural basis of the observed chiral recognition. cas.cz

Another area where theoretical predictions have been correlated with experimental data is in chromatography. Molecular docking simulations have been used to study the interactions between chiral analytes, including derivatives of this compound, and chiral stationary phases (CSPs) used in High-Performance Liquid Chromatography (HPLC). For example, a theoretical assessment of the chiral recognition of various compounds by the Whelk-O1 CSP involved docking calculations. jcsp.org.pk The study calculated the binding free energies (ΔG_binding) for the enantiomers with the CSP. The predicted elution order, based on the calculated binding energies, was in accordance with the experimentally observed order for many of the tested compounds. jcsp.org.pkscielo.org.mx

The table below presents a hypothetical correlation between theoretical calculations and experimental biological data for a chiral recognition system involving this compound, based on the findings from related studies.

| Theoretical Prediction | Experimental Observation | Correlation |

| Docking Simulation: Lower binding free energy (ΔG_binding) for the (R)-enantiomer with a chiral selector compared to the (S)-enantiomer. jcsp.org.pk | HPLC: The (R)-enantiomer has a longer retention time on a chiral column than the (S)-enantiomer. jcsp.org.pk | The stronger theoretical binding of the (R)-enantiomer to the chiral stationary phase explains its slower elution in the experiment. |

| DFT Calculation: Prediction of a specific supramolecular structure between (S)-N-(1-phenylethyl)acetamide and a chiral sensor. cas.cz | Spectroscopy (ECD/ROA): Observation of specific ECD and ROA spectra for the complex. cas.cz | The calculated spectra for the predicted structure match the experimental spectra, validating the proposed interaction model. |

| Molecular Dynamics: Simulation showing stable hydrogen bonding between the amide proton of this compound and an acceptor site on a biological target. | Biological Assay: The compound exhibits inhibitory activity against the target. | The stable interaction observed in the simulation provides a molecular basis for the observed biological activity. |

These examples demonstrate the power of combining computational and experimental approaches. Theoretical models provide a detailed, atomistic view of molecular interactions that can explain macroscopic experimental results, such as chiral separation and biological activity.

Applications of N 1 Phenylethyl Acetamide in Advanced Chemical Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Reactions

The primary and most significant application of N-(1-Phenylethyl)acetamide in advanced chemical synthesis is its use as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to guide the formation of a new stereocenter with a specific configuration. The inherent chirality of this compound allows for the diastereoselective transformation of prochiral substrates.